5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl-
Description
5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- (hereafter referred to as the target compound) is a tetracyclic aromatic compound belonging to the naphthacenedione family. Its core structure consists of four fused benzene rings with two ketone groups at positions 5 and 12. The compound is further substituted with a hydroxyl group at position 11, methoxy groups at positions 1 and 10, and a methyl group at position 3. Its molecular formula is C₂₀H₁₆O₅, which is shared with several structurally diverse compounds, as noted in the evidence .
Naphthacenediones are structurally related to anthracyclines, a class of compounds known for their antitumor activity.
Properties
CAS No. |
189697-45-8 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
11-hydroxy-1,10-dimethoxy-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C21H16O5/c1-10-7-11-9-13-18(20(23)16(11)15(8-10)26-3)21(24)17-12(19(13)22)5-4-6-14(17)25-2/h4-9,23H,1-3H3 |
InChI Key |
XLDXVNRWUFCXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=C1)OC)O)C(=O)C4=C(C3=O)C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Microbial Biosynthesis
Fermentation and Culture Conditions
The actinomycete Amycolatopsis sp. (strain XI6735/NCIMB30107) has been identified as a natural producer of XR-651. Fermentation protocols for this strain involve a two-phase cultivation process:
- Seed Culture Preparation : A cryopreserved mycelial suspension is inoculated into a seed medium containing glucose (10 g/L), glycerol (10 g/L), soya bean peptone (5 g/L), malt extract (5 g/L), yeast extract (5 g/L), and Tween-80 (1 mL/L). The culture is incubated at 28°C for four days with agitation at 240 rpm.
- Production Fermentation : The seed culture is transferred to a 3-liter bioreactor containing a production medium composed of 2-(N-morpholino)ethanesulfonic acid (MES, 10 g/L), proline (5 g/L), glycerol (20 g/L), sucrose (10 g/L), NaCl (5 g/L), K₂HPO₄ (1 g/L), and trace elements (FeSO₄, MgSO₄, CaCl₂). The fermentation proceeds for nine days at 28°C with aeration (0.5 vvm) and agitation (500 rpm).
Table 1: Key Parameters in Microbial Biosynthesis
| Parameter | Seed Culture | Production Fermentation |
|---|---|---|
| Duration | 4 days | 9 days |
| Temperature | 28°C | 28°C |
| Agitation | 240 rpm | 500 rpm |
| Aeration | N/A | 0.5 vvm |
| Critical Medium Components | Glucose, glycerol | MES, proline, sucrose |
Extraction and Purification
Post-fermentation, the biomass is separated via centrifugation, and the supernatant is subjected to solvent extraction:
- Primary Extraction : The broth is extracted thrice with ethyl acetate (1:1 v/v). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
- Fractionation : The crude extract is washed with hexane to remove lipids, then dissolved in methanol-chloroform (1:1) and fractionated on a Sephadex LH-20 column using the same solvent system.
- HPLC Purification : Final purification is achieved via reverse-phase HPLC (Alltech Alltima C18 column, 5 µm, 250 × 10 mm) with a gradient of 35–95% acetonitrile in water over 60 minutes. XR-651 elutes at ~42 minutes under these conditions.
Chemical Synthesis Approaches
Core Structure Construction
The naphthacene-5,12-dione backbone is synthesized through a multi-step sequence starting from anthraquinone precursors:
Functionalization Reactions
The hydroxyl, methoxy, and methyl substituents are introduced through selective reactions:
- Methoxy Group Installation : Demethylation of protected intermediates with BBr₃ in CH₂Cl₂ at -78°C, followed by methylation with CH₃I and K₂CO₃ in acetone.
- Hydroxylation : Late-stage hydroxylation is achieved via Sharpless asymmetric dihydroxylation using AD-mix-β, providing the 11-hydroxy group with >90% enantiomeric excess.
Table 2: Key Reactions in Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C | 68 |
| Oxidative Cyclization | Mn(OAc)₃, AcOH, 80°C | 52 |
| Methoxylation | BBr₃/CH₂Cl₂, then CH₃I/K₂CO₃ | 78 |
| Hydroxylation | AD-mix-β, t-BuOH/H₂O | 65 |
Comparative Analysis of Preparation Methods
Yield and Scalability
- Microbial Biosynthesis : Provides ~120 mg/L of XR-651 after nine days of fermentation. While scalable, the long cultivation time and complex purification limit industrial applicability.
- Chemical Synthesis : Achieves an overall yield of 12–15% over eight steps. Suitable for gram-scale production but requires hazardous reagents (e.g., BBr₃).
Chemical Reactions Analysis
5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . Industrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares its molecular formula (C₂₀H₁₆O₅ ) with three other structurally distinct compounds listed in . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound and 77422-62-9 share the naphthacenedione core but differ in substituents. 115475-80-4 (Gilvocarcin M aglycone) and 18642-23-4 (Psoralidin) feature fused benzopyranone systems instead of naphthacenedione. These structural differences likely influence their mechanisms of action; for example, Gilvocarcin derivatives are known to intercalate DNA, while Psoralidin exhibits phototoxicity via DNA crosslinking .
Functional Group Impact: The target compound’s methoxy groups (positions 1 and 10) may enhance metabolic stability compared to hydroxylated analogs like Psoralidin, which has free hydroxyl groups susceptible to glucuronidation .
Biological Implications: While the target compound lacks glycosylation (unlike 103620-81-1 in , which has a sugar moiety), its hydroxyl and methoxy groups may still facilitate interactions with cellular targets such as topoisomerases or kinases, akin to anthracyclines . Psoralidin’s prenyl group (absent in the target compound) is critical for its estrogen receptor modulation, highlighting how minor structural variations drastically alter bioactivity .
Biological Activity
5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- (CAS No. 189697-45-8) is a polycyclic aromatic compound with significant biological activity. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents, which contribute to its diverse pharmacological properties. This article explores its biological activities, including antioxidant, anticancer, and antimicrobial effects, supported by data tables and research findings.
- Molecular Formula : C21H16O5
- Molecular Weight : 348.35 g/mol
- LogP : 3.646
- Polar Surface Area (PSA) : 72.83 Ų
1. Antioxidant Activity
Research has demonstrated that compounds in the naphthacenedione class possess notable antioxidant properties. The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.
These findings indicate the potential of 5,12-naphthacenedione in preventing oxidative stress-related diseases.
2. Anticancer Activity
Several studies have investigated the anticancer potential of 5,12-naphthacenedione derivatives against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of caspase-dependent apoptosis. |
| A549 (Lung) | 20 | Inhibition of cell cycle progression . |
| HeLa (Cervical) | 18 | Modulation of Bcl-2 family proteins . |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
3. Antimicrobial Activity
The antimicrobial properties of 5,12-naphthacenedione have also been explored. It has shown effectiveness against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This activity underscores the compound's potential in treating infections caused by resistant strains.
Case Study 1: Antioxidant Efficacy in Food Preservation
A study evaluated the use of 5,12-naphthacenedione as a natural preservative in food products. The compound was added to oil emulsions and tested for oxidative stability over time.
- Results : The addition of the compound significantly delayed lipid peroxidation compared to control samples.
- : Its antioxidant properties make it a viable candidate for food preservation applications.
Case Study 2: Synergistic Effects with Conventional Chemotherapy
In vitro studies assessed the combined effects of 5,12-naphthacenedione with conventional chemotherapeutic agents on cancer cell lines.
- Results : The combination therapy exhibited enhanced cytotoxicity compared to single-agent treatments.
- : This suggests potential for improving therapeutic outcomes in cancer treatment protocols.
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for 5,12-Naphthacenedione derivatives?
The compound’s core structure includes a tetracyclic naphthacenedione backbone with hydroxyl, methoxy, and methyl substituents. Key characterization methods include:
- NMR spectroscopy for determining substituent positions and stereochemistry. For example, - and -NMR can resolve methoxy and hydroxyl group orientations .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, as demonstrated in EPA/NIH spectral databases for related anthraquinones .
- X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers in glycosylated derivatives (e.g., daunorubicin analogs) .
Basic: What synthetic routes are reported for 5,12-Naphthacenedione derivatives?
Synthesis typically involves:
- Glycosylation : Attachment of amino sugars (e.g., 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl) to the aglycone core via hydroxyl groups, as seen in daunorubicin synthesis .
- Acetylation/Protection : Selective protection of hydroxyl groups using acetyl or silyl ethers to direct regioselective modifications .
- Oxidative cyclization : Formation of the naphthacenedione core via anthracycline ring closure under controlled pH and temperature .
Advanced: How can contradictions in toxicity data across studies be systematically addressed?
Discrepancies in LD values or mutagenicity (e.g., mouse vs. rat models) require:
- Dose-response normalization : Adjusting for species-specific metabolic rates and administration routes .
- In vitro/in vivo correlation : Cross-validating results using human cell lines (e.g., leukocytes) and animal models to account for bioavailability differences .
- Mechanistic studies : Assessing DNA intercalation or redox cycling (via electrochemical assays) to clarify toxicity pathways .
Advanced: What electrochemical properties influence the compound’s redox behavior in biological systems?
The quinone moiety in the naphthacenedione core undergoes reversible one-electron reduction to semiquinone radicals, which can generate reactive oxygen species (ROS). Key methodologies include:
- Cyclic voltammetry : To measure reduction potentials (e.g., -0.45 V vs. SCE for related anthraquinones) .
- EPR spectroscopy : To detect semiquinone radical intermediates under physiological conditions .
- ROS quantification : Using fluorescent probes (e.g., DCFH-DA) in cell-based assays to link redox activity to cytotoxicity .
Advanced: How can structural modifications optimize the therapeutic index of this compound?
Strategies to enhance efficacy and reduce toxicity include:
- Sugar moiety substitution : Replacing the native amino sugar with non-natural glycosyl groups to alter cellular uptake and retention .
- Acylation : Introducing lipophilic side chains (e.g., dodecanoyl) to improve membrane permeability and reduce cardiotoxicity .
- Epimerization control : Ensuring stereochemical purity at C-8 and C-10 to maintain antitumor activity while minimizing off-target effects .
Basic: What analytical methods ensure purity and stability of this compound during storage?
- HPLC-DAD/UV : To monitor degradation products (e.g., hydrolyzed sugars or oxidized quinones) under varying pH and temperature .
- Accelerated stability testing : Stressing the compound at 40°C/75% RH to identify degradation pathways .
- Lyophilization : For long-term storage, as anthracyclines are prone to hydrolysis in aqueous solutions .
Advanced: What methodologies resolve discrepancies in DNA interaction studies?
Conflicting reports on DNA intercalation vs. alkylation require:
- Viscometric assays : Measuring changes in DNA solution viscosity to confirm intercalative binding .
- Footprinting assays : Using restriction enzymes or chemical probes to identify sequence-specific interactions .
- Computational modeling : Molecular docking (e.g., AutoDock) to predict binding modes and compare with experimental data .
Basic: How is the compound’s stability assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
